molecular formula C9H14ClNO2 B1352082 2,4-Dimethoxybenzylamine hydrochloride CAS No. 20781-21-9

2,4-Dimethoxybenzylamine hydrochloride

Cat. No.: B1352082
CAS No.: 20781-21-9
M. Wt: 203.66 g/mol
InChI Key: KJOWSAVFSCSBMZ-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzylamine hydrochloride is an organic compound with the molecular formula C9H13NO2·HCl. It is a derivative of benzylamine, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

2,4-Dimethoxybenzylamine hydrochloride has a wide range of applications in scientific research:

Future Directions

2,4-Dimethoxybenzylamine hydrochloride may continue to be used in the synthesis of various compounds. For example, it can be used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .

Biochemical Analysis

Biochemical Properties

2,4-Dimethoxybenzylamine hydrochloride plays a significant role in biochemical reactions as an amine nucleophile. It is used to investigate the 1,4-reactivity of compounds such as 5-bromo-2-indene-1-one . The compound interacts with various enzymes and proteins, including those involved in the synthesis of antibacterial nucleoside natural products and anti-HIV-1 agents . These interactions are primarily based on the nucleophilic properties of this compound, which allows it to participate in various chemical reactions and form stable complexes with biomolecules.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways . For instance, it has been used in the synthesis of amide derivatives of uracil polyoxin C, which are known to affect cellular processes

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules through nucleophilic substitution reactions. The compound can act as an ammonia equivalent in the synthesis of oxazoles and other heterocyclic compounds . It also participates in enzyme inhibition or activation by forming covalent bonds with active sites of enzymes . These interactions can lead to changes in gene expression and modulation of cellular pathways, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific nature of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of antibacterial and antiviral agents . The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical and pharmaceutical applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxybenzylamine hydrochloride can be synthesized through a multi-step reaction process. One common method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent . Another method involves the reduction of 2,4-dimethoxybenzaldehyde using hydroxylamine hydrochloride and sodium carbonate in ethanol, followed by hydrogenation with Raney nickel in ethyl acetate .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxybenzylamine hydrochloride undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form 2,4-dimethoxybenzylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF).

    Substitution: Various nucleophiles can be used, depending on the desired product.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2,4-Dimethoxybenzylamine.

    Substitution: Various substituted benzylamine derivatives.

    Oxidation: 2,4-Dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Similar structure but with only one methoxy group.

    3,4-Dimethoxybenzylamine: Similar structure with methoxy groups at the 3 and 4 positions.

    2,6-Dimethoxybenzylamine: Similar structure with methoxy groups at the 2 and 6 positions.

Uniqueness

2,4-Dimethoxybenzylamine hydrochloride is unique due to the specific positioning of the methoxy groups at the 2 and 4 positions, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it particularly useful in certain synthetic applications and research studies .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-11-8-4-3-7(6-10)9(5-8)12-2;/h3-5H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOWSAVFSCSBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174870
Record name 2,4-Dimethoxybenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20781-21-9
Record name Benzenemethanamine, 2,4-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20781-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxybenzylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethoxybenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethoxybenzylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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